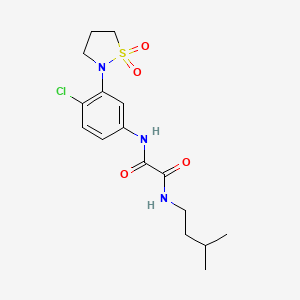

![molecular formula C19H22N4 B2837373 N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-91-1](/img/structure/B2837373.png)

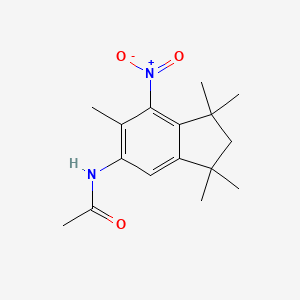

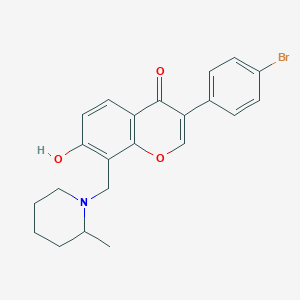

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They have attracted chemists due to their biological and pharmacological importance, such as their potential as hypnotic , anti-inflammatory , anti-tumor , antimicrobial , anti-viral , antitrypanosomal , and antischistosomal agents.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthesis can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds and a bioisostere of natural purine .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, the treatment of certain compounds with ethoxymethylenecyanoacetate in the presence of ethanol can lead to the annulation of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, some compounds can appear as a white solid with a melting point of 162–164°C .Applications De Recherche Scientifique

Antiproliferative Activity

Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit significant antiproliferative properties. Among them, the compound API-1 stands out as a promising antiproliferative agent . Researchers have explored its potential in inhibiting cell growth and proliferation, making it relevant for cancer therapy.

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, act as tyrosine kinase inhibitors. These compounds interfere with signaling pathways involved in cell growth, making them valuable candidates for targeted cancer therapies .

Cyclin-Dependent Kinase (CDK4) Inhibition

Certain pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. CDKs play a crucial role in cell cycle regulation, and inhibiting CDK4 can potentially halt cell division in cancer cells .

Antimicrobial Properties

Pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have observed their effectiveness against various pathogens, making them relevant for developing new antibiotics .

Anti-Inflammatory and Analgesic Effects

Compounds within this class also possess anti-inflammatory and analgesic properties. Their potential to alleviate pain and reduce inflammation makes them interesting targets for drug development .

Hypotensive Activity

Some pyrido[2,3-d]pyrimidines demonstrate hypotensive effects, which could be useful in managing blood pressure-related conditions .

Antihistaminic Properties

Certain derivatives exhibit antihistaminic activity. These compounds may find application in allergy management and related treatments .

Cytotoxicity

In recent studies, pyrido[2,3-d]pyrimidines have shown cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116). Their potency in inhibiting cell growth underscores their potential as future anticancer agents .

Mécanisme D'action

Propriétés

IUPAC Name |

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-13-14(2)21-19-17(15-8-4-3-5-9-15)12-20-23(19)18(13)22-16-10-6-7-11-16/h3-5,8-9,12,16,22H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXFJVDLUFKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)

![2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2837292.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2837296.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)